molecular formula C16H12Cl2N4O2S B5962125 1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5962125
M. Wt: 395.3 g/mol
InChI Key: DFXKQAIITAERHW-UHFFFAOYSA-N
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Description

1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including fungicidal, herbicidal, and antimicrobial properties. The presence of the 2,4-dichlorophenoxy group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: 1-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to the presence of both the 2,4-dichlorophenoxy group and the thiadiazole ring, which confer distinct chemical and biological properties. Its combination of fungicidal, herbicidal, and antimicrobial activities sets it apart from other similar compounds .

Properties

IUPAC Name

1-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2S/c17-10-6-7-13(12(18)8-10)24-9-14-21-22-16(25-14)20-15(23)19-11-4-2-1-3-5-11/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXKQAIITAERHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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